molecular formula C4H4F3N3O2 B565461 [(3,3,3-trifluoro-2-oxopropylidene)amino]urea CAS No. 244268-37-9

[(3,3,3-trifluoro-2-oxopropylidene)amino]urea

Cat. No.: B565461
CAS No.: 244268-37-9
M. Wt: 183.09
InChI Key: BGBHTIZXIUGGEA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

[(3,3,3-trifluoro-2-oxopropylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can yield various derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and applications.

Scientific Research Applications

[(3,3,3-trifluoro-2-oxopropylidene)amino]urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3,3,3-trifluoro-2-oxopropylidene)amino]urea involves its interaction with specific molecular targets and pathways. For example, it can undergo defluorination reactions catalyzed by enzymes such as diol dehydratase, leading to the formation of different products . The compound’s trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,3,3-trifluoro-2-oxopropylidene)amino]urea is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(3,3,3-trifluoro-2-oxopropylidene)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBHTIZXIUGGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NNC(=O)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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